molecular formula C18H24N2O2 B2419035 Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 2137958-00-8

Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2419035
CAS No.: 2137958-00-8
M. Wt: 300.402
InChI Key: XUVKFHRVKGOJAQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate is a chemically synthesized spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of spiro-piperidine derivatives that are frequently investigated as key synthetic intermediates and core structures for developing novel therapeutic agents . Similar spiro[indole-3,4'-piperidine] scaffolds have demonstrated substantial research value in the exploration of inhibitors targeting bacterial enzymes, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis . The inhibition of MenA, a crucial enzyme in the menaquinone biosynthesis pathway of the bacterial electron transport chain, represents a promising strategy for developing new anti-tuberculosis agents . The spirocyclic framework, which incorporates a piperidine ring fused to an indole moiety, provides a rigid three-dimensional structure that can enhance binding selectivity and optimize drug-like properties. The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, enabling further synthetic elaboration of the piperidine nitrogen atom for structure-activity relationship (SAR) studies . Researchers utilize this scaffold to create novel molecular entities aimed at challenging biological targets, particularly in infectious disease and other therapeutic areas.

Properties

IUPAC Name

tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-18(14-7-5-6-8-15(14)19-13)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVKFHRVKGOJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C13CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through a series of reactions. One efficient method includes the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation of the resulting spirocyclic oxindole . The overall yield of this synthesis can be around 35% over eight steps without resorting to chromatographic purification .

Industrial Production Methods

While specific industrial production methods for Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate exhibits various biological activities, making it a candidate for further pharmacological studies. Its structural characteristics suggest potential interactions with biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Pharmacological Applications

  • Anticancer Research :
    • Compounds with similar structures have shown promising anticancer activity. For example, related spiro compounds have demonstrated significant inhibition of cell proliferation in various cancer cell lines.
    • Table 1: Anticancer Activity of Related Compounds
    CompoundCell LineIC50 (μM)Notes
    Compound AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
    Compound BMCF10A (non-cancer)>2.0Minimal effect
  • Neuropharmacological Effects :
    • Initial studies indicate that this compound may influence mood regulation and pain perception pathways, suggesting its potential as a lead candidate for developing new antidepressants or anxiolytics.
    • Case Study on Neuropharmacological Effects :
      A study evaluated the effects of similar piperidine derivatives on mood disorders, revealing significant improvements in animal models treated with these compounds.

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through various synthetic routes involving the condensation of indole derivatives with piperidine precursors. Understanding the mechanism of action is crucial for optimizing its therapeutic potential.

Case Studies

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar spiro compounds, demonstrating a significant reduction in tumor size in mouse models treated with these derivatives.
  • Neuropharmacological Effects :
    • Research published in Neuroscience Letters indicated that related compounds could modulate neurotransmitter systems, providing insights into their potential use in treating anxiety and depression.

Mechanism of Action

The mechanism of action of Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of an indole and a piperidine ring system, which provides distinct chemical and biological properties compared to other spirocyclic compounds.

Biological Activity

Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate (CAS Number: 2137958-00-8) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H24N2O2
  • Molecular Weight : 288.39 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : ≥97% .

Mechanisms of Biological Activity

Research indicates that compounds with spiro-indole structures often exhibit significant biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar to other spiro-compounds, it is hypothesized that this compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Modulation of Cell Signaling Pathways : It may affect various signaling pathways, including those mediated by G-protein coupled receptors and nuclear factor-kappa B (NF-kB), which are crucial in inflammation and cancer .

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of spiro-indole derivatives. This compound is expected to exhibit similar effects by potentially reducing pro-inflammatory cytokines.

2. Anticancer Potential

Preliminary studies suggest that indole-based compounds can induce apoptosis in cancer cells. The specific activity of this compound in various cancer cell lines remains to be fully elucidated but shows promise based on structural analogs .

3. Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases by modulating oxidative stress and apoptosis in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in cytokine levels in vitro
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress

Case Study Example

In a study examining the cytotoxic effects of various indole derivatives on PC-12 cells (a model for neuronal activity), it was found that compounds similar to this compound exhibited significant cytotoxicity, suggesting potential for further development as a neuroprotective agent .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate?

The compound is synthesized via cyclization of indole-piperidine precursors. A common approach involves:

Precursor Preparation : Starting with indole derivatives (e.g., 2-methylindole) and tert-butyl piperidine carboxylates.

Cyclization : Using reagents like POCl₃ or PPA under controlled temperatures (60–100°C) to form the spirocyclic core .

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via carbamate formation to stabilize the piperidine nitrogen .
Key Optimization Parameters : Reaction time (12–24 hours), solvent choice (e.g., DCM or THF), and stoichiometric ratios (1:1.2 for indole:piperidine) .

Q. How is the structural integrity of this compound validated post-synthesis?

Analytical techniques include:

Method Application Key Data
NMR Confirms spirocyclic connectivityδ 1.4–1.6 ppm (tert-butyl), δ 2.3–2.5 ppm (piperidine CH₂), δ 7.1–7.3 ppm (indole aromatic protons) .
HPLC-MS Purity assessment (>95%)[M+H⁺]⁺ at m/z 317.2 (calculated for C₁₉H₂₄N₂O₂) .
X-ray Diffraction Resolves stereochemistryBond angles (109.5° for spiro junction) and torsion angles .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest interactions with:

  • Neurotransmitter Receptors : Serotonin (5-HT₃) and dopamine D₂-like receptors due to structural mimicry of spirocyclic antipsychotics .
  • Kinases : Inhibition of MAPK or PI3K pathways inferred from analogs with similar scaffolds .
    Experimental Validation : Radioligand binding assays (IC₅₀ values) and molecular docking simulations (Glide, AutoDock) .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays be resolved?

Contradictions (e.g., variable IC₅₀ across studies) may arise from:

  • Assay Conditions : pH (7.4 vs. 6.8), ionic strength, or temperature (25°C vs. 37°C) affecting ligand-receptor kinetics .
  • Isomerism : Undetected stereoisomers due to incomplete chiral resolution during synthesis .
    Methodological Solutions :

Isomeric Purity : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .

Standardized Assays : Adhere to protocols like CEREP’s Panoply® panel for receptor profiling .

Q. What strategies optimize yield in large-scale synthesis?

Parameter Optimal Range Impact on Yield
Catalyst 10 mol% Pd(OAc)₂Reduces side reactions (e.g., dimerization) .
Solvent Toluene (reflux)Enhances cyclization efficiency vs. DMF .
Workup Liquid-liquid extractionMinimizes Boc-group hydrolysis (pH 6–7) .
Advanced Techniques : Flow chemistry for continuous cyclization (residence time: 30 min) .

Q. How does substituent variation on the indole ring affect bioactivity?

A comparative study of analogs revealed:

Substituent Biological Activity Mechanistic Insight
5-Chloro Enhanced 5-HT₃ affinity (IC₅₀ = 12 nM)Halogen bonding with Tyr₅₈₀ in receptor .
6-Amino Kinase inhibition (IC₅₀ = 50 nM)Hydrogen bonding with ATP-binding pocket .
2-Methyl Reduced cytotoxicity (CC₅₀ > 100 µM)Steric hindrance limits off-target binding .
Design Strategy : Computational QSAR models (e.g., CoMFA) to predict substituent effects .

Q. What analytical challenges arise in stability studies?

  • Degradation Pathways : Hydrolysis of the Boc group under acidic conditions (t₁/₂ = 8 hours at pH 3) .
  • Oxidation : Indole ring oxidation at C3 in presence of ROS (e.g., H₂O₂) .
    Mitigation :

Storage : -20°C under argon to prevent moisture/oxygen exposure .

Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation .

Q. How can in silico methods predict off-target effects?

  • Target Fishing : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., adrenergic receptors) .
  • ADMET Prediction : Schrödinger’s QikProp to assess blood-brain barrier permeability (LogBB > 0.3) .
    Validation : Parallel artificial membrane permeability assay (PAMPA) for BBB penetration .

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